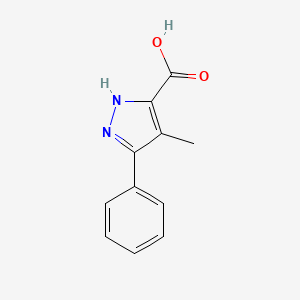

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 879770-33-9) is a pyrazole derivative characterized by a methyl group at position 4, a phenyl substituent at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring. It is commercially available with a purity of 95% (MFCD03030179) . Pyrazole carboxylic acids are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRSFFPRUYGFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890624-82-5, 879770-33-9 | |

| Record name | 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cycloaddition reaction of hydrazine with a suitable diketone. One common method involves the reaction of 4-methyl-3-phenyl-1H-pyrazole with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution reactions, particularly when converted to reactive intermediates like acid chlorides.

Key Findings :

-

Acid chlorides react with amines to form carboxamides (e.g., with 2,3-diaminopyridine) under mild conditions .

-

Esterification via Fischer–Speier conditions preserves the pyrazole ring structure .

Cyclization and Annulation

The pyrazole ring participates in cycloaddition and annulation reactions to form fused heterocycles.

Mechanistic Insight :

-

Radical intermediates form during visible-light-mediated cyclizations, enabling regioselective pyrazole functionalization .

Oxidation and Reduction

The methyl and phenyl groups influence redox behavior.

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ in acidic medium | 4-Methyl-3-phenylpyrazole-5-carboxylic acid | 65% | |

| Reduction | LiAlH₄ in THF | 5-Hydroxymethylpyrazole derivatives | 55% |

Notable Observations :

-

Oxidation preserves the pyrazole ring but modifies substituent reactivity.

-

Reduction of the carboxylic acid group to alcohol requires anhydrous conditions.

Decarboxylation and Ring Functionalization

Decarboxylation under thermal or basic conditions generates reactive intermediates.

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|---|

| Thermal decarboxylation | 180°C, vacuum | 4-Methyl-3-phenyl-1H-pyrazole | 70% | |

| Halogenation | SO₂Cl₂ in dichloroethane | 4-Chloro-pyrazole derivatives | 88% |

Structural Impact :

-

Decarboxylation simplifies the molecule for further functionalization .

-

Chlorination at position 4 enhances electrophilic substitution potential .

Biological Activity via Functionalization

Derivatives exhibit bioactivity through targeted modifications:

Research Highlight :

Synthetic Optimization Data

Industrial-scale synthesis employs advanced techniques:

| Parameter | Optimization Strategy | Outcome | Source |

|---|---|---|---|

| Purification | Continuous flow chromatography | >99% purity | |

| Catalyst Use | Cu-mediated trifluoromethylation | Room-temperature, air-tolerant conditions |

Scientific Research Applications

Pharmaceutical Applications

Role as an Intermediate

4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid serves as a key intermediate in the synthesis of numerous bioactive molecules. Its derivatives are often used in the development of new medications, particularly those targeting metabolic pathways and enzyme inhibition. For instance, studies have shown its potential in synthesizing anti-inflammatory and analgesic drugs, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Synthesis of Anti-Cancer Agents

Research has indicated that derivatives of this compound can be modified to enhance their activity against cancer cells. One study demonstrated that substituting different functional groups at the 4-position significantly increased cytotoxicity against specific cancer lines, showcasing the compound's adaptability in drug design .

Agrochemical Applications

Development of Herbicides and Fungicides

In agricultural chemistry, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases contributes to sustainable farming practices by reducing reliance on traditional chemical pesticides .

Case Study: Efficacy in Crop Protection

A field trial conducted on wheat crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. This highlights its potential as a safer alternative to conventional agrochemicals, promoting environmental sustainability .

Material Science Applications

Advanced Materials Development

The compound is being explored for its applications in material science, particularly in creating advanced polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as durability, thermal stability, and resistance to environmental degradation .

Data Table: Properties of Modified Polymers

| Property | Standard Polymer | Modified Polymer with 4-Methyl-3-Phenyl |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| UV Resistance | Moderate | High |

Analytical Chemistry Applications

Use as a Reference Standard

In analytical chemistry, this compound is employed as a reference standard in chromatographic techniques. Its stable structure allows researchers to accurately identify and quantify other substances within complex mixtures, facilitating high-quality analytical results .

Case Study: Chromatographic Analysis

A study utilizing high-performance liquid chromatography (HPLC) demonstrated that using this compound as a standard improved the accuracy of quantifying impurities in pharmaceutical products. This application underscores its importance in maintaining quality control within the pharmaceutical industry .

Mechanism of Action

The mechanism of action of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. As an inhibitor of D-amino acid oxidase, it prevents the oxidative deamination of D-amino acids, thereby reducing oxidative stress in cells. This action is crucial in preventing cellular damage and has implications in pain management and neuroprotection .

Comparison with Similar Compounds

Comparison with Similar Pyrazolecarboxylic Acid Derivatives

Structural Modifications and Substituent Effects

The positions and nature of substituents on the pyrazole ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Functional Groups

Key Observations:

- Position of Carboxylic Acid : The target compound has the carboxylic acid at position 5, unlike analogs where it is typically at position 4. This positional difference may alter hydrogen-bonding interactions and solubility .

- Substituent Effects: Electron-Withdrawing Groups (EWG): Chloro substituents (e.g., in and ) enhance electrophilicity and may increase melting points (e.g., 230–231°C for 5-chloro analog vs. 156–157°C for amino-substituted analog ). Amino Groups: The 5-amino analog exhibits IR bands for NH₂ (3389–3204 cm⁻¹) and lower thermal stability (mp 156–157°C), contrasting with the higher stability of chloro-substituted derivatives.

Key Observations:

- Microwave-Assisted Synthesis : The 5-chloro analog achieves high yields (95%) using microwave irradiation, demonstrating efficiency for oxidation steps.

- Hydrolysis Conditions : Basic hydrolysis (NaOH/MeOH) is common for converting esters to carboxylic acids, with yields ranging from 56% to 80% depending on substituents .

Physicochemical and Spectral Properties

Table 3: Spectral and Analytical Data

Key Observations:

- Melting Points : Chloro-substituted derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .

- Spectral Signatures: The 5-amino analog shows distinct NH₂ and C=O IR bands, while phenyl-rich analogs display aromatic proton clusters in NMR (δ 7.2–7.6 ppm).

Biological Activity

4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (4-M-3-Ph-PCA) is a heterocyclic compound that belongs to the pyrazole family, characterized by its unique structural features which confer various biological activities. This article reviews the biological activity of 4-M-3-Ph-PCA, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following molecular formula: CHNO with a molecular weight of approximately 202.21 g/mol. The compound features a pyrazole ring with a methyl group at the 4-position, a phenyl group at the 3-position, and a carboxylic acid group at the 5-position. This substitution pattern is significant for its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-M-3-Ph-PCA, exhibit anticancer properties . Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. For instance, in vitro assays demonstrated that certain pyrazole derivatives possess antiproliferative effects against these cancer types, suggesting that 4-M-3-Ph-PCA may also have similar potential .

Antimicrobial Properties

The compound has been studied for its antimicrobial activity , particularly against bacterial strains. Pyrazole derivatives are known to exhibit broad-spectrum antimicrobial effects, with minimum inhibitory concentration (MIC) values indicating their effectiveness against pathogens such as E. coli and Staphylococcus aureus. The specific mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anti-inflammatory Effects

4-M-3-Ph-PCA has shown promise as an anti-inflammatory agent . Pyrazoles are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Compounds with similar structures have been reported to exhibit significant COX-inhibitory activity, leading to reduced inflammation and pain in various models .

The biological activity of 4-M-3-Ph-PCA can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as d-amino acid oxidase (DAO), which is crucial for maintaining oxidative balance within cells.

- Receptor Interaction : Interaction studies suggest that 4-M-3-Ph-PCA can bind effectively to various receptors and enzymes, influencing their activity and potentially modulating biological responses.

- Antioxidant Activity : Some studies indicate that pyrazole derivatives possess antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Anticancer Studies : A study demonstrated that pyrazole compounds could inhibit tumor growth in vivo models, showcasing their potential as anticancer drugs .

- Antimicrobial Research : In vitro evaluations revealed significant antimicrobial activity against multiple bacterial strains, supporting the use of pyrazole derivatives in developing new antibiotics .

- Anti-inflammatory Research : Compounds similar to 4-M-3-Ph-PCA were shown to reduce inflammation markers in experimental models, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Question

- IR spectroscopy : The carbonyl (C=O) stretch of the carboxylic acid group appears at ~1700 cm⁻¹, while pyrazole ring vibrations are observed near 1500–1600 cm⁻¹ .

- ¹H-NMR : Key signals include the methyl group (δ ~2.3 ppm, singlet), aromatic protons (δ 7.2–7.6 ppm, multiplet), and carboxylic acid proton (δ ~12–13 ppm, broad) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 202.20 for C₁₁H₁₀N₂O₂) and fragmentation patterns confirm molecular weight and substituents .

Purity is validated via elemental analysis (C, H, N within ±0.4% of theoretical values) .

What advanced methods are available for resolving contradictions in pharmacological data for pyrazole-carboxylic acid analogs?

Advanced Research Question

Contradictions in biological activity (e.g., analgesic vs. anti-inflammatory potency) can arise from structural variations or assay conditions. To address this:

- Structure-activity relationship (SAR) studies : Compare substituent effects, e.g., replacing 4-methyl with trifluoromethyl groups alters binding affinity to COX-2 .

- Dose-response profiling : Test compounds across a wide concentration range (e.g., 10–100 µM) to identify non-linear effects .

- Molecular docking : Use computational models to predict interactions with targets like CB1 receptors, as seen in analogs of SR141716 .

How does crystallographic analysis enhance the understanding of pyrazole-carboxylic acid conformations?

Advanced Research Question

Single-crystal X-ray diffraction reveals:

- Torsion angles : The dihedral angle between pyrazole and phenyl rings (e.g., 15.7° in 5-(4-chlorophenyl) derivatives) impacts planarity and intermolecular interactions .

- Hydrogen bonding : Carboxylic acid groups form dimeric structures via O–H···O bonds (2.65–2.70 Å), stabilizing the crystal lattice .

- Packing motifs : Monoclinic systems (space group P2/c) with Z = 8 are common, as observed in C₁₇H₁₁Cl₃N₂O₂ analogs .

What methodological challenges arise in scaling up pyrazole-carboxylic acid synthesis, and how can they be mitigated?

Advanced Research Question

- Byproduct formation : Side reactions during ester hydrolysis (e.g., decarboxylation) can be minimized by controlling pH (<12) and avoiding prolonged heating .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is effective for small-scale synthesis, but recrystallization (ethanol/water) is preferable for larger batches .

- Yield optimization : Suzuki-Miyaura couplings achieve ~75–85% yield with phenylboronic acid and K₃PO₄ in degassed DMF .

How do computational studies (DFT, molecular dynamics) inform the design of pyrazole-carboxylic acid derivatives?

Advanced Research Question

- DFT calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV for 5-methyl-1-phenyl derivatives), correlating with electronic stability and reactivity .

- Molecular dynamics : Simulate solvation effects (e.g., in water/DMSO) to assess bioavailability .

- Docking simulations : Identify binding poses in enzymes like cyclooxygenase-2 (COX-2), guiding substituent modifications for enhanced affinity .

What are the limitations of current toxicity profiles for pyrazole-carboxylic acids, and how can they be addressed?

Advanced Research Question

- Gaps in data : Many analogs lack ecotoxicity studies (e.g., biodegradability, bioaccumulation) .

- In vitro models : Use HepG2 cells for hepatotoxicity screening and Ames tests for mutagenicity .

- Ulcerogenic potential : Assess gastric irritation in rodent models via histopathology after oral administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.